N-(4-Methoxybenzyl)-N-methylamine

概要

説明

N-(4-Methoxybenzyl)-N-methylamine is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-Methoxybenzyl)-N-methylamine (MBMA) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of MBMA, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

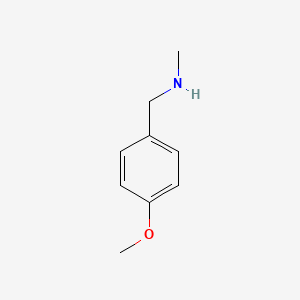

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 485407

This compound features a methoxy group attached to a benzyl moiety, which may influence its biological interactions.

1. Antitumor Activity

Recent studies indicate that MBMA and its derivatives exhibit significant antitumor properties. For instance, compounds similar to MBMA have been shown to inhibit tubulin polymerization, thereby arresting cancer cells in the G(2)/M phase of the cell cycle. This mechanism is critical as it leads to apoptosis in cancer cells, making these compounds promising candidates for cancer therapy .

2. Anti-inflammatory Effects

MBMA has demonstrated anti-inflammatory properties. Research involving derivatives of this compound showed a reduction in inflammatory cytokines such as TNF-α and IL-1β in cell models stimulated with lipopolysaccharides (LPS). The inhibition of signaling pathways like JNK and p38 MAPK suggests that MBMA could be beneficial in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD) .

3. Neuroprotective Potential

There is emerging evidence that compounds similar to MBMA may exert neuroprotective effects by modulating oxidative stress pathways. These compounds can enhance the expression of antioxidant proteins, which are crucial for cellular defense against oxidative damage .

Case Study 1: In Vivo Efficacy in Cancer Models

A study evaluated the efficacy of MBMA derivatives in mouse models of cancer. The results showed a significant reduction in tumor size compared to control groups, with treated mice exhibiting lower levels of inflammatory markers associated with tumor progression .

Case Study 2: Treatment of Inflammatory Disorders

In another study focusing on IBD, rats treated with MBMA derivatives showed reduced colonic inflammation and improved histological scores compared to untreated controls. The treatment also resulted in decreased levels of myeloperoxidase activity, indicating reduced neutrophil infiltration in the colonic mucosa .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antitumor | Inhibition of tubulin polymerization | |

| Anti-inflammatory | Inhibition of TNF-α and IL-1β production | |

| Neuroprotective | Modulation of oxidative stress pathways |

Table 2: Efficacy of MBMA in Animal Models

科学的研究の応用

Pharmaceutical Development

Antimicrobial Agents

N-(4-Methoxybenzyl)-N-methylamine has been investigated for its potential as an antimicrobial agent. Research indicates that compounds with similar structures exhibit activity against various pathogens, suggesting that this compound may also possess similar properties. The development of multifunctional molecules that can target multiple pathological components is crucial for treating complex diseases, including neurodegenerative disorders .

Neuroinflammation Treatment

Recent studies have highlighted the role of this compound in neurobiology. It has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in microglial cells, which are crucial for neuroinflammation management. The compound's ability to promote neurite outgrowth in PC12 cells further supports its therapeutic potential in neurodegenerative conditions .

Synthesis and Chemical Reactions

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions, including N-alkylation and N-methylation processes. For instance, one study demonstrated a method involving the reaction of benzylamine with 4-methoxybenzaldehyde under optimized conditions to yield the desired amine .

| Reaction Component | Reaction Conditions | Yield (%) |

|---|---|---|

| Benzylamine + 4-Methoxybenzaldehyde | MeOH, 100°C, 16h | High yield |

| N-benzyl-1-(4-methoxyphenyl)methanimine | Under argon atmosphere | Variable yield |

Case Studies

Neuroinflammatory Effects

In a case study focusing on neuroinflammatory responses, compounds similar to this compound were tested for their ability to modulate inflammatory pathways. The results indicated significant inhibition of LPS-induced iNOS and COX-2 expression, suggesting that this compound could be beneficial in treating conditions characterized by excessive inflammation .

Clinical Implications

Another relevant study reported on the clinical implications of similar compounds within the designer drug class, highlighting the importance of understanding their pharmacokinetics and potential toxicity profiles. Such insights are critical for developing safe therapeutic agents based on this compound .

Q & A

Basic Questions

Q. What are the standard synthetic protocols for N-(4-Methoxybenzyl)-N-methylamine?

this compound is typically synthesized via reductive amination. A common method involves condensing 4-methoxybenzaldehyde with methylamine in a solvent like CH₂Cl₂, followed by reduction using sodium borohydride (NaBH₄) in methanol. This approach yields the target compound with high purity (e.g., 96% yield in analogous syntheses) . Alternative routes may utilize coupling reagents like HBTU for amide formation in ligand synthesis .

Q. How is this compound characterized?

Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), gas chromatography-mass spectrometry (GC-MS), and infrared (IR) spectroscopy. For example, ¹H NMR peaks for the methyl and methoxy groups appear at δ ~2.1–2.3 ppm (N–CH₃) and δ ~3.7–3.8 ppm (OCH₃), respectively. GC-MS confirms molecular weight and fragmentation patterns .

Q. What safety precautions are required when handling this compound?

Refer to safety data sheets (SDS) for specific guidelines. Key precautions include using personal protective equipment (PPE), working in a fume hood, and avoiding inhalation or skin contact. The compound’s CAS number (702-24-9) and hazard classifications should be verified prior to use .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during characterization?

Discrepancies may arise from impurities, stereoisomers, or solvent effects. Cross-validate data using multiple techniques (e.g., 2D NMR for stereochemical confirmation). For GC-MS, compare retention times and fragmentation patterns with authentic standards. Computational tools like DFT simulations can assist in peak assignment .

Q. What strategies optimize reaction yields in this compound synthesis?

Yield optimization involves adjusting stoichiometry (e.g., 1.05 equiv of amine for imine formation), solvent choice (polar aprotic solvents enhance reactivity), and reaction time. Catalytic hydrogenation or alternative reductants (e.g., LiAlH₄) may improve efficiency compared to NaBH₄ .

Q. How is this compound applied in medicinal chemistry?

The compound serves as a precursor in ligand synthesis for receptor-binding studies. For example, it has been coupled to glycine derivatives using HBTU to create amides for sigma (σ) receptor research. Its methoxy group enhances lipophilicity, aiding blood-brain barrier penetration .

Q. What methods are used to analyze the crystal structure and conformational dynamics of related compounds?

Single-crystal X-ray diffraction is the gold standard. For example, a triclinic polymorph of N-(4-Methoxybenzyl)phthalimide revealed torsion angles (82.66° and 95.28°) influencing molecular packing. Synchrotron radiation or cryogenic crystallography can resolve subtle conformational differences .

Q. How do synthetic routes using NaBH₄ compare to other reductants?

NaBH₄ is mild and selective for imine reduction but may require excess equivalents. Alternative reductants like LiAlH₄ offer higher reactivity but pose safety risks. Catalytic transfer hydrogenation (e.g., Pd/C with H₂) provides greener alternatives, though yields may vary depending on substrate stability .

Q. Notes

- References are cited numerically (e.g., ) to ensure traceability.

- Advanced questions emphasize experimental design, data validation, and application in specialized research contexts.

特性

IUPAC Name |

1-(4-methoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJFPNKGGAPZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220466 | |

| Record name | Benzenemethanamine, 4-methoxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702-24-9 | |

| Record name | N-Methyl-4-methoxybenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=702-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 4-methoxy-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 4-methoxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)-N-methylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.189.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。